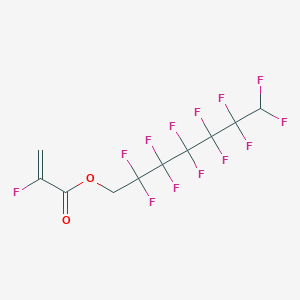

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptil 2-fluoroprop-2-enoato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl 2-fluoroprop-2-enoate is a fluorous functional monomer known for its unique properties, including high thermal stability and low surface energy. This compound is primarily used in surface functionalization and the synthesis of nanomaterials .

Aplicaciones Científicas De Investigación

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl 2-fluoroprop-2-enoate has several scientific research applications:

Surface Functionalization: It is used to modify the surface properties of materials, making them hydrophobic or oleophobic.

Nanomaterials Synthesis: This compound is utilized in chemical vapor deposition processes to synthesize nanomaterials with specific properties.

Hybrid Fluorous Monolithic Columns: It is employed in the preparation of these columns for nano-liquid chromatography, enhancing separation efficiency.

Conductive Composites: The compound is used in the surface modification of multi-walled carbon nanotubes to create highly conductive composites.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl 2-fluoroprop-2-enoate typically involves the esterification of 2-fluoroprop-2-enoic acid with 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl 2-fluoroprop-2-enoate undergoes various chemical reactions, including:

Addition Reactions: The double bond in the acrylate group can participate in addition reactions with nucleophiles and electrophiles.

Polymerization: This compound can undergo radical polymerization to form polymers with unique properties.

Common Reagents and Conditions

Radical Initiators: Benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used to initiate polymerization reactions.

Major Products

Mecanismo De Acción

The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl 2-fluoroprop-2-enoate involves its ability to form strong bonds with various substrates due to its fluorous nature. The presence of multiple fluorine atoms imparts unique properties, such as high thermal stability and low surface energy, which are crucial for its applications in surface functionalization and nanomaterials synthesis .

Comparación Con Compuestos Similares

Similar Compounds

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate: Similar in structure but with a methacrylate group instead of an acrylate group.

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate: Another fluorous monomer with a slightly different carbon chain length.

Uniqueness

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl 2-fluoroprop-2-enoate is unique due to its specific combination of fluorous properties and the presence of a fluoroprop-2-enoate group, which enhances its reactivity and versatility in various applications .

Actividad Biológica

1H,1H,7H-Perfluoroheptyl-2-fluoroacrylate is a perfluorinated compound that belongs to the class of per- and polyfluoroalkyl substances (PFAS). These compounds have garnered significant attention due to their unique chemical properties, persistence in the environment, and potential biological effects. This article aims to explore the biological activity of 1H,1H,7H-Perfluoroheptyl-2-fluoroacrylate, including its mechanisms of action, potential health impacts, and relevant case studies.

Chemical Structure and Properties

1H,1H,7H-Perfluoroheptyl-2-fluoroacrylate is characterized by a perfluorinated heptyl chain and a fluoroacrylate functional group. Its chemical structure can be represented as follows:

This structure contributes to its hydrophobicity and lipophobicity, which are critical for its behavior in biological systems.

Interaction with Biological Systems

Research indicates that PFAS compounds can interact with various biological systems through several mechanisms:

- Endocrine Disruption : PFAS have been shown to interfere with hormone signaling pathways. Studies suggest that 1H,1H,7H-Perfluoroheptyl-2-fluoroacrylate may act as an endocrine disruptor by mimicking or blocking hormones in the body .

- Cellular Toxicity : Exposure to PFAS has been associated with cytotoxic effects in various cell types. The exact mechanism involves oxidative stress and the disruption of cellular membranes .

- Bioaccumulation and Persistence : Due to their resistance to degradation, these compounds can accumulate in living organisms over time, leading to chronic exposure effects .

Study 1: Endocrine Disruption Potential

A study examining the endocrine-disrupting potential of various PFAS compounds found that 1H,1H,7H-Perfluoroheptyl-2-fluoroacrylate exhibited significant binding affinity to estrogen receptors. This suggests that it may disrupt normal hormonal functions in exposed organisms .

Study 2: Cytotoxic Effects on Mammalian Cells

In vitro studies have demonstrated that exposure to 1H,1H,7H-Perfluoroheptyl-2-fluoroacrylate leads to increased levels of reactive oxygen species (ROS) in mammalian cell lines. This oxidative stress is linked to apoptosis and other forms of cellular damage .

Study 3: Environmental Impact Assessment

Research conducted on wastewater treatment plants (WWTPs) highlighted the persistence of PFAS compounds like 1H,1H,7H-Perfluoroheptyl-2-fluoroacrylate in effluent samples. The study indicated that concentrations of this compound were significantly higher in treated water compared to influent samples, emphasizing its resistance to degradation during wastewater treatment processes .

Data Table: Summary of Biological Effects

Propiedades

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 2-fluoroprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F13O2/c1-3(11)4(24)25-2-6(14,15)8(18,19)10(22,23)9(20,21)7(16,17)5(12)13/h5H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXLJYKBWCZXMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F13O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382136 |

Source

|

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 2-fluoroprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119986-76-4 |

Source

|

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 2-fluoroprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.